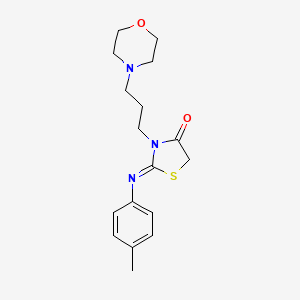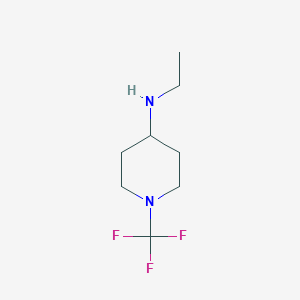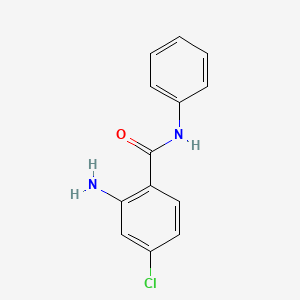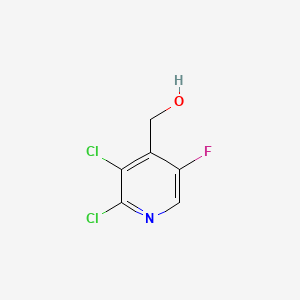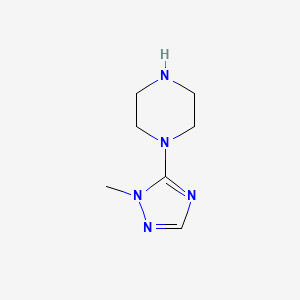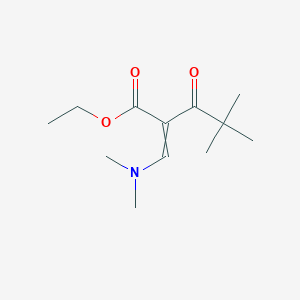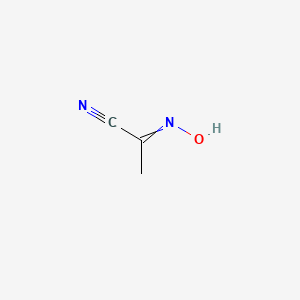
2-(Hydroxyimino)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(HYDROXYIMINO)-PROPANENITRILE is an organic compound that belongs to the class of oximes It is characterized by the presence of both a nitrile group and a hydroxyimino group within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(HYDROXYIMINO)-PROPANENITRILE involves the reaction of acetone oxime with cyanogen bromide. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency. The general reaction scheme is as follows:
CH3C(=NOH)CH3+BrCN→CH3C(=NOH)CN+HBr
Another method involves the use of nitromethane as a nitrogen donor in the presence of a copper(II) catalyst and dioxygen as an oxidant . This method is efficient and allows for the synthesis of various substituted oximes.
Industrial Production Methods
Industrial production of 2-(HYDROXYIMINO)-PROPANENITRILE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(HYDROXYIMINO)-PROPANENITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(HYDROXYIMINO)-PROPANENITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(HYDROXYIMINO)-PROPANENITRILE involves its reactivity with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic attack. These interactions and reactions enable the compound to exert its effects in different chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(HYDROXYIMINO)-2-PHENYLACETONITRILE: Similar structure but with a phenyl group instead of a methyl group.
ETHYL CYANOHYDROXYIMINOACETATE: Contains an ester group in addition to the nitrile and hydroxyimino groups.
Uniqueness
2-(HYDROXYIMINO)-PROPANENITRILE is unique due to its simple structure and the presence of both nitrile and hydroxyimino groups, which confer distinct reactivity and versatility in chemical synthesis
Eigenschaften
CAS-Nummer |
37101-10-3 |
|---|---|
Molekularformel |
C3H4N2O |
Molekulargewicht |
84.08 g/mol |
IUPAC-Name |
2-hydroxyiminopropanenitrile |
InChI |
InChI=1S/C3H4N2O/c1-3(2-4)5-6/h6H,1H3 |
InChI-Schlüssel |
LVKGJWJXYHLYQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


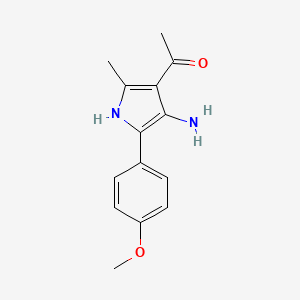
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)


![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
